2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide

Catalog No.
S12090824
CAS No.
86109-54-8
M.F
C15H11ClN2O2S
M. Wt
318.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)...

CAS Number

86109-54-8

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

InChI

InChI=1S/C15H11ClN2O2S/c16-10-5-1-2-6-11(10)17-14(19)9-21-15-18-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,19)

InChI Key

NZZHRBQXFHVPBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=CC=C3Cl

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide is a compound characterized by the presence of a benzoxazole moiety, a sulfenyl group, and an acetamide structure. The benzoxazole ring is a bicyclic structure containing both benzene and oxazole, known for its diverse biological activities. The sulfenyl group (–S–) contributes to the compound's reactivity, while the N-(2-chlorophenyl) acetamide portion introduces additional functional properties due to the chlorophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications.

The chemical reactivity of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide can be attributed to its functional groups:

  • Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, which may enhance its biological activity or alter its pharmacokinetic properties.
  • Nucleophilic Substitution: The presence of the chlorophenyl group allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to various derivatives.
  • Acylation and Amidation: The acetamide functionality can participate in acylation reactions, allowing for further derivatization.

Compounds containing benzoxazole derivatives, including 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide, have been studied for their biological activities such as:

  • Anticancer Properties: Some studies suggest that benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: The compound may demonstrate antimicrobial effects against bacteria and fungi due to the benzoxazole core.
  • Anti-inflammatory Effects: Similar compounds have shown potential in reducing inflammation in biological models.

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide typically involves several steps:

  • Formation of Benzoxazole: This can be achieved through the condensation of 2-aminophenol with an appropriate aldehyde in the presence of a catalyst.
  • Introduction of Sulfenyl Group: The benzoxazole can then be treated with a thiol or sulfide source to introduce the sulfenyl functionality.
  • Acetamide Formation: Finally, the compound can be reacted with 2-chloroaniline and an acetic anhydride or acetyl chloride to form the desired acetamide.

Recent methodologies have emphasized greener approaches using catalysts like magnetic solid acids or solvent-free conditions to enhance yield and reduce environmental impact .

The potential applications of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting cancer or infectious diseases.
  • Material Science: Its unique chemical structure may find applications in developing novel materials with specific electronic or optical properties.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.

Interaction studies involving this compound are crucial for understanding its mechanism of action and potential side effects. These studies typically focus on:

  • Protein Binding Affinity: Evaluating how well the compound binds to target proteins can provide insights into its efficacy and safety profile.
  • Metabolic Stability: Understanding how the compound is metabolized in biological systems helps predict its pharmacokinetics.
  • Synergistic Effects: Investigating interactions with other drugs may reveal synergistic effects that enhance therapeutic outcomes.

Several compounds share structural similarities with 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide. Here are some notable examples:

Compound NameStructureUnique Features
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamideStructureContains a methoxy group which may influence solubility and reactivity.
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamideStructureFeatures a thiazole ring instead of benzoxazole, affecting biological activity.
N-(4-fluorophenyl)benzamideStructureLacks the sulfur component but shares similar amide characteristics.

These compounds illustrate variations in functional groups and ring systems that can significantly impact their biological activities and chemical properties.

Multi-Step Synthesis Protocols for Benzoxazole-Acetamide Hybrids

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide follows a three-step sequence optimized for regiochemical fidelity (Table 1).

Step 1: Acetamide Core Formation
2-Chloroaniline reacts with chloroacetyl chloride in acetone at 0–25°C under potassium carbonate catalysis (50 mmol), yielding N-(2-chlorophenyl)-2-chloroacetamide (82% efficiency). Critical parameters include:

  • Temperature control (<5°C during acyl chloride addition)
  • Stoichiometric excess of chloroacetyl chloride (2:1 molar ratio)
  • Gradual aqueous workup to prevent emulsion formation

Step 2: Thiolation via Nucleophilic Aromatic Substitution
2-Mercaptobenzoxazole (1 eq) displaces the chloride from N-(2-chlorophenyl)-2-chloroacetamide in refluxing acetone (56°C, 1.5 h), facilitated by K₂CO₃ (1 eq). The reaction proceeds via an SNAr mechanism, with the benzoxazole thiolate attacking the electrophilic α-carbon. Key observations:

  • Reaction completion within 90 minutes (TLC monitoring, ethyl acetate/hexane 3:7)
  • Crude product purification through methanol recrystallization
  • Yield limitation (31%) attributed to competing hydrolysis at elevated temperatures

Step 3: Crystallization and Characterization
Slow evaporation from methanol produces X-ray quality crystals. Structural validation employs:

  • $$ ^1H $$ NMR (DMSO- d₆): Singlet at δ 4.42 ppm (CH₂), aromatic multiplets between δ 6.89–7.97 ppm
  • IR: N–H stretch at 3295 cm⁻¹, amide I/II bands at 1675/1534 cm⁻¹
  • MS (ESI): Molecular ion [M+H]⁺ at m/z 315.32

Table 1: Optimized Synthesis Parameters

StepReagentsConditionsYield
1Chloroacetyl chloride, K₂CO₃0°C→25°C, 3 h82%
22-Mercaptobenzoxazole, K₂CO₃Reflux, 1.5 h31%
3MethanolSlow evaporation95%

Acetamide Side Chain Functionalization Strategies

Strategic modification of the acetamide moiety enhances solubility and bioactivity profiles:

Aminoalkylation
Condensation with formaldehyde/primary amines introduces Mannich bases, increasing water solubility. For example, reaction with morpholine (1.2 eq) in ethanol at 60°C for 6 h yields 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)-N-(morpholinomethyl)acetamide (57% yield).

Acylation
Benzoylation using benzoyl chloride (1.5 eq) in pyridine (5 mL, 0°C→RT) produces the O-acylated derivative, shifting the amide II IR band to 1512 cm⁻¹ due to electronic effects.

Sulfonation
Treatment with chlorosulfonic acid (2 eq) in dichloromethane (–10°C, 2 h) introduces a sulfonic acid group at the acetamide’s α-position, confirmed by a new S=O stretch at 1175 cm⁻¹.

Regioselective Sulfanyl Group Incorporation

The sulfanyl (–S–) linkage’s position critically influences electronic delocalization and biological target engagement.

Electronic Control
DFT calculations reveal the benzoxazole C2 position’s heightened electrophilicity (Mulliken charge: –0.23 e) compared to C4 (+0.17 e), directing thiolate attack to C2. Substituent effects modulate reactivity:

  • Electron-withdrawing groups (e.g., –NO₂) at benzoxazole C5 increase C2 selectivity by 18%
  • Electron-donating groups (e.g., –OCH₃) at C6 reduce regioselectivity to 74%

Steric Considerations
Crystal structures demonstrate that 2-substitution induces minimal benzoxazole distortion (r.m.s. deviation 0.004 Å), whereas C4-substituted analogs show 0.12 Å ring puckering. Bulky substituents (e.g., –C(CH₃)₃) at C2 decrease reaction rates by 40% due to transition state crowding.

Solvent Effects
Polar aprotic solvents enhance regioselectivity:

  • DMF: 98% C2 substitution
  • THF: 89% C2 substitution
  • Ethanol: 76% C2 substitution

Hydrogen-bonding networks in DMF stabilize the thiolate nucleophile, favoring attack at the most electrophilic position.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

318.0229765 g/mol

Monoisotopic Mass

318.0229765 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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